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Abstract

Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red fruits, has
garnered significant attention for its potential health benefits, including cancer prevention. The
bioactivity of lycopene is not solely attributed to the parent molecule but also to its various
metabolic derivatives. The enzymatic cleavage of lycopene by carotenoid cleavage
dioxygenases (CCDs) yields a range of apocarotenoids, including apo-12'-lycopenal. This
technical guide provides an in-depth overview of the enzymatic process responsible for the
formation of apo-12'-lycopenal from lycopene, with a focus on the key enzyme, reaction
mechanisms, experimental protocols, and the recently elucidated signaling pathway of this
metabolite.

Introduction

The metabolism of lycopene is a critical area of research for understanding its physiological
functions. The eccentric cleavage of the lycopene backbone is primarily catalyzed by the
mitochondrial enzyme [3-carotene oxygenase 2 (BC0O2), a non-heme iron-dependent
dioxygenase.[1] This enzymatic action results in the formation of a series of apo-lycopenals,
which are aldehydes of varying chain lengths. Among these, apo-12'-lycopenal has been
identified as a metabolite in rat liver and is also present in lycopene-containing foods and
human plasma.[2][3] Recent studies have unveiled a specific biological activity for apo-12'-
lycopenal, highlighting its potential role in metabolic regulation.[4]
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The Core Enzyme: 3-Carotene Oxygenase 2 (BCO2)

BCO2 is the principal enzyme responsible for the eccentric cleavage of a wide array of
carotenoids, including lycopene.[1] It is a mitochondrial enzyme that catalyzes the oxidative
cleavage of the 9',10' double bond of carotenoids. The substrate specificity of BCO2 is broad,
and it has been shown to cleave various provitamin A and non-provitamin A carotenoids. While
BCOL1, another carotenoid cleavage dioxygenase, is responsible for the central cleavage of (3-
carotene to produce retinal, BCO2's role is more diverse, contributing to the generation of a
variety of apocarotenoids.

The catalytic activity of BCO2 is dependent on a mononuclear non-heme iron center. The
proposed mechanism involves the addition of molecular oxygen across a double bond in the
carotenoid substrate, leading to the formation of an unstable dioxetane intermediate, which
then cleaves to form two carbonyl products.

Quantitative Data: Enzyme Kinetics

Obtaining precise kinetic parameters for the enzymatic cleavage of lycopene by BCO2 to form
specifically apo-12'-lycopenal is challenging and not extensively documented in publicly
available literature. The activity of BCO2 with lycopene as a substrate appears to be complex,
with some studies suggesting that the enzyme's efficiency is dependent on the isomeric form of
lycopene (cis vs. all-trans). For instance, ferret BCO2 has been reported to have a higher
affinity for cis-isomers of lycopene. Furthermore, purified recombinant chicken BCO2 was
found to be inactive with all-trans-lycopene.

To provide a comparative context for BCO2 activity, the following table summarizes the kinetic
parameters of human BCO1 for various carotenoid substrates. It is important to note that these
values are for a different enzyme and different substrates, but they offer an insight into the
range of catalytic efficiencies for carotenoid cleavage.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8265440/
https://www.benchchem.com/product/b1249018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Vmax . kcat/Km (M-
Substrate Enzyme Km (pM) kcat (min-1) .
(nmol/mglh) 1min-1)
Human
B-Carotene 17.2 197.2 21.0 6098
BCO1
Human
a-Carotene 221 118.8 12.7 2880
BCO1
B- Human
. 19.9 134.4 14.3 3600
Cryptoxanthin  BCO1
Human
Lycopene 25.0 102.0 10.9 2180
BCO1

Data for human BCOL1 is presented to illustrate typical kinetic parameters for carotenoid
cleavage dioxygenases. Specific kinetic data for the cleavage of lycopene to apo-12'-
lycopenal by BCO2 is not currently available in the literature.

Experimental Protocols
Expression and Purification of Recombinant BCO2

This protocol is adapted from methodologies described for the expression and purification of
recombinant carotenoid cleavage dioxygenases in E. coli.

4.1.1. Plasmid Transformation:

o Transform a suitable E. coli expression strain (e.g., BL21-Gold (DE3)) with a plasmid vector
containing the cDNA for human or other mammalian BCO2, often with a polyhistidine tag for
purification.

» Plate the transformed cells on LB agar plates containing the appropriate antibiotic for
selection and incubate overnight at 37°C.

4.1.2. Protein Expression:

 Inoculate a single colony into LB broth with the selective antibiotic and grow overnight at
37°C with shaking.
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» The following day, inoculate a larger volume of LB broth with the overnight culture and grow
at 30°C to an A600 of 0.5-0.7.

e Lower the temperature to 16°C and induce protein expression by adding isopropyl 3-D-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

» Continue to incubate at 16°C for 16-20 hours with shaking.

4.1.3. Cell Lysis and Protein Purification:

Harvest the bacterial cells by centrifugation.

o Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI, pH 7.5, 300 mM NacCl, 10
mM imidazole, and a protease inhibitor cocktail).

e Lyse the cells by sonication or using a French press.
» Clarify the lysate by centrifugation to remove cell debris.

o Apply the supernatant to a cobalt or nickel-charged affinity chromatography column (e.g.,
HisPur Cobalt Resin).

e Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20
mM).

» Elute the His-tagged BCO2 protein with an elution buffer containing a higher concentration of
imidazole (e.g., 250 mM).

e Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

e Pool the pure fractions and desalt into a final storage buffer (e.g., 20 mM Tris-HCI, pH 7.5,
150 mM NacCl, 1 mM DTT).

In Vitro Lycopene Cleavage Assay

This protocol provides a general framework for assessing the cleavage of lycopene by
recombinant BCO2.
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e Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCI, pH 7.4), 150
mM NaCl, 0.5 mM TCEP, and a detergent such as 0.2% Triton X-100 to solubilize the
lycopene.

e Add a known concentration of lycopene (e.g., 20 uM), typically dissolved in a small volume of
an organic solvent like acetone or THF, to the reaction mixture.

« Initiate the reaction by adding a specific amount of purified recombinant BCO2 (e.g., 5-10
Hg).

 Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

» Stop the reaction by adding a solvent for extraction, such as a mixture of hexane and
acetone.

o Vortex the mixture vigorously and centrifuge to separate the phases.

o Collect the organic phase containing the unreacted lycopene and the apo-lycopenal
products.

e Dry the organic extract under a stream of nitrogen.

e Resuspend the residue in a suitable solvent for HPLC or HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Apo-12'-lycopenal

This method is based on a published protocol for the separation and quantification of various
apo-lycopenals.

4.3.1. Chromatographic Conditions:

e Column: A C30 reversed-phase column (e.g., YMC C30, 150 mm x 4.6 mm, 5 um) is
recommended for optimal separation of carotenoids and their metabolites.

» Mobile Phase A: 88:5:5:2 (v/viviv) Methanol/Water/Methyl tert-butyl ether/0.1% aqueous
formic acid.

o Mobile Phase B: 78:20:2 (v/v/v) Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid.
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o Gradient: A linear gradient from mobile phase A to B is used to elute the compounds.
e Flow Rate: 1.3 mL/min.

e Column Temperature: 30°C.

4.3.2. Mass Spectrometry Conditions:

 lonization Mode: Atmospheric Pressure Chemical lonization (APCI) in negative mode is
effective for the detection of apo-lycopenals.

o Detection: Selected Reaction Monitoring (SRM) can be used for targeted quantification of
apo-12'-lycopenal, using a specific precursor-to-product ion transition.

Signaling Pathway and Logical Relationships

The enzymatic cleavage of lycopene is the initial step in a metabolic pathway that can lead to
biologically active molecules. The formation of apo-12'-lycopenal is a key event in this
process.
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Fig. 1: Workflow of Lycopene Cleavage and Analysis.

Recent research has identified a specific signaling pathway activated by apo-12'-lycopenal. It
has been shown to be a selective agonist for Peroxisome Proliferator-Activated Receptor y
(PPARY), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.
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Fig. 2: Apo-12'-lycopenal Activated PPARy Signaling.
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The activation of PPARy by apo-12'-lycopenal leads to the formation of a heterodimer with the
Retinoid X Receptor (RXR). This complex then binds to PPARYy response elements (PPRES) in
the promoter regions of target genes, initiating their transcription. This signaling cascade
ultimately promotes adipocyte differentiation and enhances insulin-stimulated glucose uptake.
This discovery positions apo-12'-lycopenal as a bioactive metabolite of lycopene with potential
implications for metabolic health.

Conclusion

The enzymatic cleavage of lycopene by BCO2 to form apo-12'-lycopenal is a key metabolic
step that generates a bioactive molecule with specific signaling properties. While further
research is needed to fully elucidate the kinetic parameters of this reaction, the available
protocols for enzyme production and product analysis provide a solid foundation for future
investigations. The identification of the PPARY signaling pathway as a target of apo-12'-
lycopenal opens new avenues for research into the health benefits of lycopene and its
metabolites, particularly in the context of metabolic diseases. This technical guide provides a
comprehensive resource for scientists and researchers aiming to explore this fascinating area
of carotenoid biology and its potential applications in drug development.

Need Custom Synthesis?
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form-apo-12-lycopenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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